molecular formula C28H23FN2O6 B2739364 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895653-14-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2739364
CAS No.: 895653-14-2
M. Wt: 502.498
InChI Key: WOQFBKIUIYJELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H23FN2O6 and its molecular weight is 502.498. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

One study focuses on the structural aspects of amide-containing isoquinoline derivatives, which share a conceptual relation to the molecule . These compounds demonstrate interesting properties when interacting with various acids, forming gels or crystalline solids. Their host–guest complexes exhibit strong fluorescence emissions, hinting at potential applications in fluorescence-based assays or molecular imaging (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity and Molecular Docking

Another area of application is in the design and synthesis of quinazolinone analogs for antitumor activity. A study reports on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones evaluated for their in vitro antitumor activity. Molecular docking methodologies were employed to understand their interactions with biological targets, suggesting potential for development as cancer therapeutics (Al-Suwaidan et al., 2016).

Antimicrobial and Anticancer Potentials

Further research into 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showcases significant antimicrobial activity and some level of anticancer activity. These findings underscore the potential utility of such compounds in developing new antimicrobial and anticancer agents, providing a foundation for future research into related compounds (Mehta et al., 2019).

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) reveals the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, indicating potential applications in oxidative stress-related conditions or as components in antioxidant formulations (Chkirate et al., 2019).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O6/c1-2-35-20-8-9-23-21(14-20)28(34)22(27(33)17-3-5-18(29)6-4-17)15-31(23)16-26(32)30-19-7-10-24-25(13-19)37-12-11-36-24/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQFBKIUIYJELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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